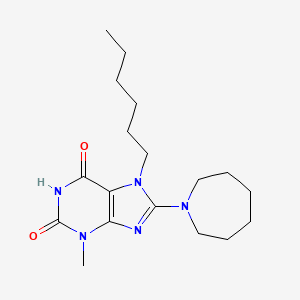
8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione, commonly known as Rolipram, is a selective inhibitor of phosphodiesterase-4 (PDE4). It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been extensively studied for its potential therapeutic effects in various diseases. Rolipram is a type of cyclic AMP (cAMP) phosphodiesterase inhibitor that selectively inhibits PDE4, which is the major PDE isoenzyme present in inflammatory cells.
作用機序
Rolipram works by increasing the levels of cAMP in cells, which leads to the activation of protein kinase A (PKA). PKA is involved in various cellular processes such as gene expression, metabolism, and ion channel regulation. Rolipram inhibits 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione, which is responsible for the breakdown of cAMP. By inhibiting 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione, Rolipram increases the levels of cAMP, which activates PKA and leads to downstream effects.
Biochemical and Physiological Effects:
Rolipram has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce airway inflammation in animal models of asthma and COPD. Rolipram has been studied for its potential to enhance cognitive function and memory. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
The main advantage of using Rolipram in lab experiments is its selectivity for 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione. It has a higher affinity for 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione than other PDE isoenzymes, which makes it a useful tool for studying the role of 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione in various cellular processes. However, one limitation of using Rolipram is its potential to cause side effects such as nausea, vomiting, and diarrhea. It is important to use Rolipram at the appropriate concentration and duration to avoid potential side effects.
将来の方向性
There are several future directions for the study of Rolipram. One area of research is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Rolipram has been shown to increase the expression of BDNF, which is involved in the growth and survival of neurons. Another area of research is its potential as an anti-cancer agent. Rolipram has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Further studies are needed to determine the potential therapeutic effects of Rolipram in these diseases. Additionally, the development of new 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione inhibitors with improved selectivity and fewer side effects could lead to the development of new therapeutic agents for various diseases.
合成法
Rolipram is synthesized through a multi-step process starting with the reaction of 2,6-dichloropurine with sodium methoxide to form the corresponding purine derivative. The purine derivative is then reacted with 7-hexyl-1-azepanamine to form the desired product, Rolipram. The final product is purified through column chromatography to obtain a pure compound.
科学的研究の応用
Rolipram has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and antidepressant effects. Rolipram has been used in preclinical studies to treat various diseases such as asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to enhance cognitive function and memory.
特性
IUPAC Name |
8-(azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-3-4-5-10-13-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-11-8-6-7-9-12-22/h3-13H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXJVGYWRITSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

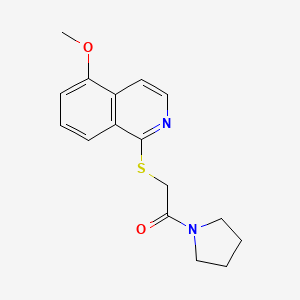
![[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2943475.png)
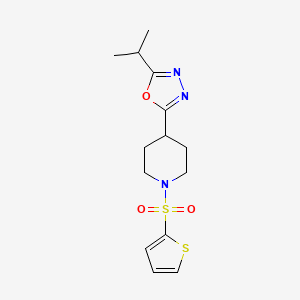
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)


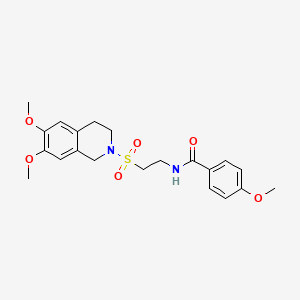
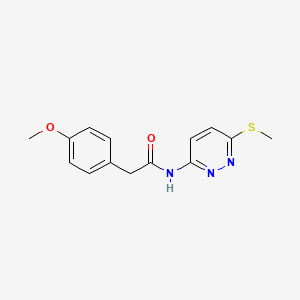

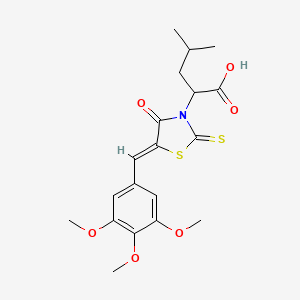
![2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2943489.png)
![5-(tert-Butyl)-1H-benzo[d]imidazole](/img/structure/B2943490.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide](/img/structure/B2943491.png)
